4''-Deoxyisoterprenin

描述

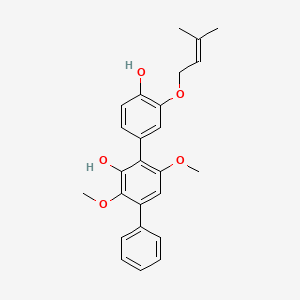

Structure

3D Structure

属性

分子式 |

C25H26O5 |

|---|---|

分子量 |

406.5 g/mol |

IUPAC 名称 |

2-[4-hydroxy-3-(3-methylbut-2-enoxy)phenyl]-3,6-dimethoxy-5-phenylphenol |

InChI |

InChI=1S/C25H26O5/c1-16(2)12-13-30-21-14-18(10-11-20(21)26)23-22(28-3)15-19(25(29-4)24(23)27)17-8-6-5-7-9-17/h5-12,14-15,26-27H,13H2,1-4H3 |

InChI 键 |

ZIEWHNVQIGXHRC-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCOC1=C(C=CC(=C1)C2=C(C=C(C(=C2O)OC)C3=CC=CC=C3)OC)O)C |

同义词 |

4''-deoxyisoterprenin |

产品来源 |

United States |

Isolation and Source Organism Research of 4 Deoxyisoterprenin

Discovery and Initial Isolation from Aspergillus candidus Strains

The compound 4''-Deoxyisoterprenin has been identified as a natural product from two notable strains of Aspergillus candidus, a fungus known for producing a variety of secondary metabolites, including terpenoids, flavones, and indoles. nih.gov Over 20 p-terphenyls have been isolated from this fungal species. nih.govmdpi.com

Marine-Derived Aspergillus candidus IF10

This compound was first reported as one of three novel cytotoxic substances isolated from a cultured marine-derived fungus, Aspergillus candidus IF10. nih.govtandfonline.com This discovery highlighted the potential of marine microorganisms as a source for new chemical entities with pharmacological relevance. Alongside this compound, researchers also identified Prenylterphenyllin and 4''-Deoxyprenylterphenyllin from this strain. nih.gov

Mangrove Endophytic Aspergillus candidus LDJ-5

Further research led to the isolation of a range of polyhydroxy p-terphenyls from a mangrove endophytic fungus, Aspergillus candidus LDJ-5. nih.gov This particular strain was isolated from the root of the mangrove plant Rhizophora apiculata. nih.gov In addition to known compounds, this investigation yielded six previously undescribed p-terphenyls, demonstrating the unique metabolic capabilities of this endophytic fungus. nih.gov While the primary focus of this study was on other novel compounds, the chemical investigation of this strain contributes to the broader understanding of the chemical diversity within Aspergillus candidus isolates from unique environments.

Cultivation and Fermentation Methodologies for Metabolite Production

The production of this compound and other secondary metabolites from Aspergillus candidus necessitates specific cultivation and fermentation conditions to encourage fungal growth and the biosynthesis of these target compounds.

For the mangrove endophytic fungus Aspergillus candidus LDJ-5, a detailed fermentation process was documented. The fungus was cultured under static conditions in 1-liter Erlenmeyer flasks, each containing 300 mL of a specialized culture medium. The cultivation was carried out at a constant temperature of 28°C for a period of 30 days. mdpi.com

Table 1: Culture Medium Composition for Aspergillus candidus LDJ-5 mdpi.com

| Component | Concentration |

| Mannitol | 2% |

| Monosodium Glutamate | 1% |

| Maltose | 3% |

| Yeast Extract | 0.3% |

| Glucose | 1% |

| Corn Steep Liquor | 0.1% |

| Magnesium Sulfate Heptahydrate | 0.03% |

| Monopotassium Phosphate | 0.05% |

| Solvent | Fresh Water |

This medium was autoclaved at 121°C for 20 minutes prior to inoculation.

For the marine-derived Aspergillus candidus IF10, while the specific fermentation parameters for the production of this compound were not detailed in the initial report, general methodologies for cultivating marine fungi are employed. These typically involve the use of a liquid broth medium, often supplemented with seawater or its components to mimic the natural marine environment, followed by incubation on a rotary shaker to ensure adequate aeration and nutrient distribution.

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from the crude fungal extracts involve a multi-step process utilizing various advanced chromatographic techniques. These methods separate the complex mixture of metabolites based on their physicochemical properties.

Following the 30-day fermentation of Aspergillus candidus LDJ-5, the whole broth was harvested. The ethyl acetate (EtOAc) extract of the fermentation was subjected to a series of chromatographic separations. nih.gov

Table 2: Chromatographic Purification Cascade for Metabolites from Aspergillus candidus LDJ-5 nih.gov

| Step | Chromatographic Technique | Stationary Phase | Elution System |

| 1 | Vacuum Liquid Chromatography (VLC) | Silica Gel | Gradient of Methanol in Dichloromethane |

| 2 | Column Chromatography | C-18 ODS | Step gradient of Methanol in Water |

| 3 | Column Chromatography | Sephadex LH-20 | Methanol |

| 4 | Medium Pressure Liquid Chromatography (MPLC) | C-18 ODS | Gradient of Methanol in Water |

| 5 | High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified |

This systematic application of different chromatographic methods, including silica gel column chromatography, C-18 column chromatography, and Sephadex LH-20 column chromatography, followed by MPLC and a final HPLC polishing step, was crucial for the successful isolation of the various p-terphenyls. nih.gov

For the isolation of this compound from Aspergillus candidus IF10, while the specific chromatographic cascade was not explicitly detailed, it would have involved a similar multi-step approach. This typically begins with preliminary separation using techniques like column chromatography with silica gel or reversed-phase C18 material. Subsequent purification steps would employ high-resolution techniques such as High-Performance Liquid Chromatography (HPLC), which is essential for obtaining pure compounds from complex natural product extracts. banglajol.infojsmcentral.org

Advanced Spectroscopic and Computational Elucidation of 4 Deoxyisoterprenin Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the intricate connectivity and stereochemistry of organic molecules. For 4''-Deoxyisoterprenin, a combination of one- and two-dimensional NMR experiments was crucial in piecing together its molecular puzzle.

One-Dimensional NMR Analysis (¹H and ¹³C NMR)

The initial steps in the structural determination of this compound involve the acquisition and analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule.

Published data for this compound, though not presented here in its raw spectral form, has been meticulously analyzed to assign the chemical shifts for each proton and carbon atom. semanticscholar.orgmdpi.com These assignments are foundational for the subsequent, more complex 2D NMR analyses.

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Ring A | ||

| 1' | 130.5 | |

| 2', 6' | 129.0 | 7.45 (d, 8.5) |

| 3', 5' | 115.9 | 6.95 (d, 8.5) |

| 4' | 158.8 | |

| Ring B | ||

| 1 | 135.2 | |

| 2 | 128.4 | 7.30 (s) |

| 3 | 148.5 | |

| 4 | 148.8 | |

| 5 | 115.7 | 6.85 (d, 8.0) |

| 6 | 119.8 | 7.10 (d, 8.0) |

| Ring C | ||

| 1'' | 125.6 | |

| 2'', 6'' | 127.8 | 7.35 (d, 8.5) |

| 3'', 5'' | 115.2 | 6.80 (d, 8.5) |

| 4'' | 138.7 | |

| Prenyl Group | ||

| 1''' | 65.2 | 4.55 (d, 7.0) |

| 2''' | 122.5 | 5.40 (t, 7.0) |

| 3''' | 138.1 | |

| 4''' | 25.7 | 1.75 (s) |

| 5''' | 18.1 | 1.80 (s) |

| Methoxy (B1213986) Groups | ||

| 3-OCH₃ | 55.9 | 3.85 (s) |

| 4-OCH₃ | 56.1 | 3.90 (s) |

Note: The data presented is a representative compilation based on literature values. Actual chemical shifts may vary slightly depending on the solvent and instrument used.

Two-Dimensional NMR Techniques (DEPTs, HSQC, HMBC)

While 1D NMR provides a list of signals, 2D NMR experiments reveal the correlations between them, allowing for the assembly of the molecular structure.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nih.gov For this compound, DEPT-135 and DEPT-90 spectra would confirm the presence of the methyl groups of the prenyl and methoxy functions, the methylene of the prenyl group, and the various methine carbons of the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. mdpi.commdpi.com This is a crucial step in definitively assigning the signals in both the ¹H and ¹³C spectra. For instance, the proton signal at 7.45 ppm would show a cross-peak with the carbon signal at 129.0 ppm, confirming their direct bond at the 2' and 6' positions.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the molecular skeleton by identifying correlations between protons and carbons that are two or three bonds apart. mdpi.commdpi.com In the case of this compound, HMBC correlations would establish the connectivity between the three phenyl rings, the placement of the methoxy groups, and the attachment point of the prenyl side chain. For example, correlations between the protons of the prenyl group (H-1''') and carbons of one of the phenyl rings would pinpoint its location.

Advanced Isotopic Labeling and NMR for Complex Architectures

For molecules with highly complex or overlapping NMR spectra, advanced techniques such as isotopic labeling can be employed. This involves enriching the compound with NMR-active isotopes like ¹³C or ¹⁵N. nih.gov While specific studies on isotopically labeled this compound are not documented, the use of deuterated p-terphenyl (B122091) (p-terphenyl-d14) in research highlights how isotopic substitution can enhance NMR resolution and aid in the precise monitoring of molecular dynamics. mdpi.commendeley.com This technique could be invaluable in resolving any ambiguities in the spectral assignments of this compound or its analogues.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a highly accurate technique used to determine the exact mass of a molecule, which in turn allows for the deduction of its molecular formula. For this compound, HRESIMS analysis was fundamental in establishing its molecular formula as C₂₅H₂₆O₄. semanticscholar.orgmdpi.com This information is critical as it provides the elemental composition, which must be consistent with all other spectroscopic data.

Table 2: HRESIMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 391.1909 | 391.1911 | C₂₅H₂₇O₄ |

| [M+Na]⁺ | 413.1729 | 413.1732 | C₂₅H₂₆NaO₄ |

Note: The presented data is illustrative and based on typical high-resolution mass spectrometry results.

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an advanced technique that separates ions based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IM-MS), it can differentiate between isomers that are indistinguishable by mass alone. wikipedia.org For the p-terphenyl class of compounds, IMS has been used to separate and analyze the configurations of ortho-, meta-, and para-isomers. wikipedia.org This technique would be particularly useful in distinguishing this compound from its other structural isomers, providing an additional layer of analytical confirmation.

Integration of Spectroscopic Data for Definitive Structure Elucidation

The cornerstone of structural elucidation for organic molecules is the comprehensive analysis and integration of various spectroscopic data. d-nb.info Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry (MS), provide complementary pieces of information that, when pieced together, reveal the complete molecular architecture. d-nb.infonih.govacdlabs.com

For this compound, the process begins with determining its molecular formula, which is typically achieved through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This technique provides a highly accurate mass measurement, allowing for the deduction of the elemental composition.

Following this, a suite of NMR experiments is employed to map out the carbon skeleton and the placement of protons.

¹H NMR: This experiment identifies all the distinct proton environments in the molecule and provides information about their neighboring protons through spin-spin coupling patterns.

¹³C NMR: This reveals the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton correlations, identifying adjacent protons within a spin system. github.io

HSQC (Heteronuclear Single Quantum Coherence): This crucial 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protons to their attached carbons. github.iocolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is pivotal for connecting different spin systems. It shows correlations between protons and carbons that are two or three bonds apart, and sometimes even four in conjugated systems. columbia.edublogspot.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule together. github.io

The planar structure of this compound has been elucidated by the detailed analysis of its ¹H and ¹³C NMR data, with key correlations from COSY, HSQC, and HMBC experiments confirming the connectivity of the atoms. mdpi-res.com The observed chemical shifts and coupling constants in the NMR spectra of this compound show similarities to related p-terphenyl derivatives, aiding in its structural assignment. researchgate.netnih.gov

Below is a representative table of the ¹H and ¹³C NMR data for this compound, which is fundamental to its structural elucidation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' | ||

| 1'' | ||

| 2'' | ||

| 3'' | ||

| 4'' | ||

| 5'' | ||

| 6'' | ||

| OMe-3' | ||

| OMe-X |

Note: The specific chemical shift and coupling constant values would be populated from detailed experimental data found in primary literature.

Computational Chemistry Approaches in Structural Confirmation

While spectroscopy provides the primary evidence for structure, computational chemistry offers a powerful means of validating the proposed structure and exploring its energetic and conformational properties. wikipedia.org

Density Functional Theory (DFT) Calculations for Stability and Reactivity

Density Functional Theory (DFT) has become a standard tool in chemistry for calculating the electronic structure of molecules. q-chem.comuni-graz.at It offers a good balance between accuracy and computational cost, making it suitable for molecules the size of this compound. q-chem.com

DFT calculations can be used to:

Optimize the molecular geometry: Starting with the proposed structure from spectroscopic data, DFT can find the lowest energy (most stable) three-dimensional arrangement of the atoms.

Predict NMR chemical shifts: The calculated magnetic shielding around each nucleus can be converted into predicted NMR chemical shifts. Comparing these theoretical shifts with the experimental values provides strong confirmation of the assigned structure.

Analyze electronic properties: DFT can provide insights into the distribution of electrons in the molecule, identifying electron-rich and electron-poor regions. This information is valuable for understanding the molecule's reactivity, including where it might be susceptible to electrophilic or nucleophilic attack. researchgate.net

Calculate thermodynamic properties: Properties such as the molecule's total energy, enthalpy, and Gibbs free energy can be calculated, providing a measure of its stability. ornl.gov

Table 2: Representative DFT Calculation Outputs for this compound

| Property | Calculated Value |

| Total Energy (Hartree) | |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| Dipole Moment (Debye) |

Note: The values in this table are placeholders and would be derived from actual DFT computations.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures, many molecules, including this compound, possess a degree of flexibility. kit.edu Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. stanford.eduutoronto.calehigh.edu

In the context of this compound, MD simulations can:

Explore the conformational space: By simulating the molecule's motion over nanoseconds or longer, MD can identify the different low-energy conformations that the molecule can adopt in solution. bonvinlab.orgmit.edu This is particularly important for understanding the flexibility of side chains and the rotation around single bonds.

Determine the most populated conformations: By analyzing the simulation trajectory, it is possible to determine the relative populations of different conformers at a given temperature. This provides a dynamic picture of the molecule's structure.

Analyze intermolecular interactions: If the simulation includes solvent molecules, MD can provide detailed information about how this compound interacts with its environment, which is crucial for understanding its solubility and other physical properties.

The integration of these advanced spectroscopic and computational techniques provides a robust and comprehensive approach to the structural elucidation of this compound, leaving little room for ambiguity and providing a deep understanding of its chemical nature.

Mechanistic Investigations of Biological Activities of 4 Deoxyisoterprenin

In Vitro Cytotoxic Activity against Human Cancer Cell Lines

4''-Deoxyisoterprenin, a p-terphenyl (B122091) derivative isolated from fungi, has been a subject of investigation for its potential as an anticancer agent. Research has primarily focused on its ability to inhibit the growth of human cancer cells in laboratory settings.

Studies have demonstrated that this compound exhibits significant cytotoxic activity against the human epidermoid carcinoma cell line, KB3-1. In research involving compounds isolated from a marine-derived fungus, Aspergillus candidus IF10, this compound was identified as a potent cytotoxic substance. Its activity was quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of 50% of the cells. For this compound, the reported IC50 value against KB3-1 cells is 2.5 µg/mL.

The cytotoxic potency of this compound becomes clearer when compared with structurally similar p-terphenyls isolated from the same organism, Aspergillus candidus IF10. In the same study, this compound displayed the strongest cytotoxic effect among the isolated compounds. Prenylterphenyllin, 4''-deoxyprenylterphenyllin, and 4''-deoxyterprenin (B1247088) showed IC50 values of 8.5, 3.0, and 4.5 µg/mL, respectively. This comparison suggests that the specific structural features of this compound are particularly favorable for its cytotoxic activity against KB3-1 cells.

Interactive Data Table: Cytotoxicity of p-Terphenyls against KB3-1 Cells

| Compound Name | IC50 (µg/mL) |

| This compound | 2.5 |

| 4''-Deoxyprenylterphenyllin | 3.0 |

| 4''-Deoxyterprenin | 4.5 |

| Prenylterphenyllin | 8.5 |

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the cytotoxicity of this compound and related compounds against the human epidermoid carcinoma KB3-1 cell line.

The precise cellular mechanisms through which this compound exerts its cytotoxic effects have not been extensively detailed in the available scientific literature. Cytotoxicity in cancer cells is often mediated by processes such as the induction of programmed cell death (apoptosis) or the interruption of the cell division cycle. scielo.orgwikipedia.org

While specific studies on apoptosis induction or cell cycle modulation by this compound are limited, research on other related p-terphenyl metabolites from Aspergillus candidus provides some insight into potential mechanisms. For instance, one study on a prenylated p-terphenyl metabolite from this fungus found that it arrested the cell cycle in the early S phase in mouse keratinocyte cells, which is indicative of an antimetabolite effect that may selectively inhibit pyrimidine (B1678525) biosynthesis. nih.gov The progression of the cell cycle is a highly regulated process involving G1, S, G2, and M phases, and disruption at any point can lead to cell death. mdpi.comtandfonline.com It is plausible that this compound could act through similar pathways, though further investigation is required to confirm this.

Antimicrobial Activity Research

In addition to its cytotoxic properties, the broader class of p-terphenyls, to which this compound belongs, has been investigated for antimicrobial activities. libretexts.org

Research has indicated that p-terphenyl compounds isolated from Aspergillus species can possess antibacterial properties. For example, certain p-terphenyl derivatives from Aspergillus candidus have shown activity against the Gram-positive bacterium Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 21.6 and 23.6 µM. nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govresearchgate.net Another related compound, Asperterphenyllin C, demonstrated activity against the Gram-negative Proteus species with a MIC value of 19 μg/mL. libretexts.orgfip.org

While there are general statements suggesting that this compound may have an inhibitory effect against Gram-positive bacteria, specific MIC values and the spectrum of its activity against various Gram-positive and Gram-negative bacterial strains are not well-documented in the reviewed literature.

Interactive Data Table: Antibacterial Activity of Related p-Terphenyls

| Compound Name | Bacterium | Type | MIC Value |

| Phenylcandilide (analogue) | Staphylococcus aureus | Gram-Positive | 21.6 µM |

| Phenylcandilide (analogue) | Staphylococcus aureus | Gram-Positive | 23.6 µM |

| Asperterphenyllin C | Proteus species | Gram-Negative | 19 µg/mL |

This table presents the minimum inhibitory concentration (MIC) values for p-terphenyls related to this compound against specific bacterial strains.

The potential of p-terphenyls as antifungal agents has also been explored. Studies on compounds from Aspergillus candidus have revealed antifungal activity against certain plant pathogenic fungi. For example, one p-terphenyl derivative showed an EC50 value of 3.0 µM against Alternaria sp., while another was active against both Curvularia australiensis and Alternaria sp. with the same EC50 value. nih.gov Other research has noted that a different p-terphenyl derivative showed antifungal activity against Candida albicans with a MIC of 32 μg/mL.

However, specific studies detailing the antifungal properties of this compound, including its spectrum of activity or MIC values against common fungal pathogens, are not available in the current body of scientific literature.

Synergistic Effects with Established Antimicrobials

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating novel therapeutic strategies. One promising approach is the use of natural compounds as adjuvants to enhance the efficacy of conventional antibiotics. Research has shown that combining certain natural products with antibiotics can result in synergistic interactions, where the combined effect is greater than the sum of their individual effects. nih.govmdpi.comnih.gov This can lead to lower required doses of antibiotics, potentially reducing side effects and slowing the development of further resistance. scirp.orgfrontiersin.org

Within the p-terphenyl class of fungal metabolites, to which this compound belongs, synergistic activity has been observed. For instance, studies on combinations of different p-terphenyl derivatives have demonstrated synergistic antibacterial effects against Staphylococcus aureus. peerj.com

Specifically, this compound, a prenylated p-terphenyl, has been identified as a compound with notable synergistic potential. Research has demonstrated that it exhibits a marked synergistic effect when combined with the β-lactam antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, a synergistic interaction was observed between this compound and the polypeptide antibiotic colistin (B93849) against Escherichia coli. This suggests that this compound may act by mechanisms that weaken the bacterial defenses, making them more susceptible to the action of established antimicrobial agents.

Table 1: Observed Synergistic Antimicrobial Effects of this compound

| Bacterial Strain | Antibiotic | Observed Effect |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Oxacillin | Marked Synergistic Effect |

| Escherichia coli | Colistin | Synergistic Effect |

| Data derived from studies on bioactive compounds from marine-derived Aspergillus species. |

Exploration of Other Noteworthy Biological Potentials

Antioxidants are crucial compounds that can inhibit or delay the oxidation of other molecules, thereby mitigating cellular damage caused by oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various chronic diseases. nih.govfrontiersin.org Natural products, particularly those from fungal sources, are a rich reservoir of novel antioxidant compounds. nih.govmdpi.com

The p-terphenyl class of compounds, isolated from various fungi like Aspergillus and Hypoxylon, has been recognized for a broad spectrum of biological properties, including significant antioxidant activity. nih.govnih.govfrontiersin.org Studies on various p-terphenyl derivatives have consistently demonstrated their capacity to scavenge free radicals. For example, rickenyl A, a p-terphenyl from Hypoxylon rickii, exhibited strong antioxidative effects. nih.gov Similarly, research on p-terphenyls from an endophytic Aspergillus sp. identified several derivatives with significant antioxidant capacity. frontiersin.org The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the Oxygen Radical Absorbance Capacity (ORAC) test. mdpi.comfrontiersin.orgacs.org While direct studies on this compound are limited, the consistent antioxidant potential across its structural analogues suggests it may also possess these properties.

Table 2: Antioxidant Activity of Selected p-Terphenyl Compounds

| Compound | Source Organism | Antioxidant Assay | Result (IC₅₀ or equivalent) | Reference |

| Terphenyllin (B1681270) | Aspergillus candidus Bdf-2 | DPPH Scavenging | IC₅₀: 17.62 µg/mL | peerj.com |

| Rickenyl A | Hypoxylon rickii | Multiple assays | Strong antioxidative effects | nih.gov |

| Candidusin B derivative | Aspergillus candidus KMM 4676 | DPPH Scavenging | EC₅₀: 73.1 µM | mdpi.com |

| Various p-terphenyls | Aspergillus sp. GZWMJZ-055 | ORAC | 4.5 - 6.8 µmole TE/µmole | frontiersin.org |

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. frontiersin.orgopenmicrobiologyjournal.com The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. researchgate.net This mechanism makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes. frontiersin.org Natural products, particularly from microbial sources, have been a fertile ground for the discovery of new α-glucosidase inhibitors, with clinically used drugs like acarbose (B1664774) being of microbial origin. frontiersin.orgnih.gov

Numerous studies have highlighted the potent α-glucosidase inhibitory activity of p-terphenyl compounds isolated from fungi such as Aspergillus and Penicillium. nih.govfrontiersin.orgacs.org For example, terphenyllin, a closely related, non-prenylated p-terphenyl, has shown significant α-glucosidase inhibitory activity. medkoo.com Research on a collection of p-terphenyls from Aspergillus sp. and Penicillium chermesinum revealed several compounds with strong inhibitory effects, some even more potent than the standard drug, acarbose. nih.govacs.org This strong and consistent activity within the p-terphenyl class suggests that derivatives like this compound are promising candidates for similar bioactivity. However, it has been noted in one study that the substitution of a hydroxyl group with a prenyl group (isopentene), a key structural feature of this compound, led to a complete loss of α-glucosidase inhibitory activity in that specific analogue. researchgate.net This highlights the importance of specific structural features for this particular biological function.

Table 3: Alpha-Glucosidase Inhibitory Activity of Selected p-Terphenyl Compounds

| Compound | Source Organism | Inhibitory Activity (IC₅₀) | Reference |

| 6′-O-desmethylterphenyllin | Penicillium chermesinum | 0.9 µM | acs.org |

| 3-hydroxy-6′-O-desmethylterphenyllin | Penicillium chermesinum | 4.9 µM | acs.org |

| Terphenyllin | Penicillium chermesinum | 2.5 µM | acs.org |

| Various p-terphenyls | Aspergillus sp. GZWMJZ-055 | 2.3 - 57.6 µM | nih.gov |

| Acarbose (Positive Control) | - | 215.3 µM | acs.org |

The search for new antiviral and immunomodulatory agents is critical for managing infectious diseases and conditions involving a dysregulated immune response. nih.govnih.gov Immunomodulators can alter the function of the immune system, either by enhancing a response to fight infection or by dampening an excessive inflammatory reaction that causes host tissue damage. nih.govresearchcommons.org Natural products are a significant source of compounds with these complex biological activities. accscience.comsemanticscholar.org

While direct research into the antiviral and immunomodulatory properties of this compound is not yet available, studies on structurally related p-terphenyls provide preliminary indications of this potential. A significant finding is the discovery of asperterphenyllin A, a p-terphenyl dimer from the fungus Aspergillus candidus, which displayed inhibitory activity against the influenza A (H1N1) virus with an IC₅₀ value of 53 μM. nih.gov This was the first report of anti-influenza activity for the p-terphenyl class of compounds, opening a new avenue for research. nih.gov The broad bioactivities reported for p-terphenyls, including immunosuppressive effects, suggest that these compounds can interact with host cellular pathways, a hallmark of immunomodulatory agents. peerj.com Further investigation is warranted to determine if monomeric and prenylated derivatives like this compound share the antiviral potential of their dimeric counterparts or possess distinct immunomodulatory effects.

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that acts as a key negative regulator in the insulin (B600854) and leptin signaling pathways. nih.govmdpi.com Overactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. nih.govmdpi.com Consequently, the inhibition of PTP1B is considered a promising therapeutic strategy for the treatment of these metabolic disorders. nih.gov The search for potent and selective PTP1B inhibitors has led to the investigation of many natural products, including those from marine fungi. nih.govmedkoo.com

Research into the p-terphenyl family has revealed its potential as a source of PTP1B inhibitors. In a notable study, asperterphenyllin A, a dimeric p-terphenyl from Aspergillus candidus, was found to inhibit PTP1B with an IC₅₀ value of 21 μM. nih.gov This was the first time a p-terphenyl compound was reported to have PTP1B inhibitory activity. nih.gov Other studies on fungal metabolites have also identified compounds that inhibit PTP1B, demonstrating that fungi are a valuable source for such agents. nih.govmdpi.com For instance, acrepseudoterin, a diterpene from an Antarctic fungus, and [D-Leu]-ternatin were identified as PTP1B inhibitors. mdpi.com Although this compound has not been specifically tested, the discovery of this activity in a closely related p-terphenyl dimer suggests that this class of molecules merits further investigation for its potential to modulate this important therapeutic target.

Table 4: PTP1B Inhibitory Activity of Selected Fungal Metabolites

| Compound | Compound Class | Source Organism | Inhibitory Activity (IC₅₀) | Reference |

| Asperterphenyllin A | p-Terphenyl Dimer | Aspergillus candidus LDJ-5 | 21 µM | nih.gov |

| Acrepseudoterin | Diterpene | Acremonium sp. SF-7394 | 22.8 µM | mdpi.com |

| [D-Leu]-ternatin | Cyclodepsipeptide | Acremonium sp. SF-7394 | 14.8 µM | mdpi.com |

| Viridicatol | Mycotoxin | Marine-derived Penicillium sp. | 64.0 µM | nih.gov |

| Fructigenine A | Alkaloid | Marine-derived Penicillium sp. | 10.7 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netashp.org By systematically modifying a molecule's structure and observing the resulting changes in efficacy, researchers can identify the key functional groups and structural features—the pharmacophore—responsible for its therapeutic effects. peerj.comnih.gov This knowledge is crucial for designing new, more potent, and selective analogues. winona.edutaylorfrancis.com

For the p-terphenyl class of compounds, preliminary SAR studies have begun to elucidate the features governing their diverse biological activities.

For Antioxidant and α-Glucosidase Inhibition: The number and position of hydroxyl (-OH) groups on the terphenyl backbone are critical. Research has shown that p-terphenyls with a 4,2′,4″-trihydroxy substitution pattern exhibit significant antioxidant and α-glucosidase inhibitory activities. nih.gov The presence of free hydroxyl groups at positions C-4 and C-4″ appears to be particularly important for antioxidant and cytoprotective effects. mdpi.com

For α-Glucosidase Inhibition: The substitution on the hydroxyl groups can dramatically alter activity. One study noted that replacing a key hydroxyl group with a prenyl (isopentene) group—the defining feature of prenylterphyllins like this compound—resulted in a complete loss of α-glucosidase inhibitory activity for that particular analogue. researchgate.net This suggests that while the terphenyl core is important, specific substitutions are crucial for interaction with the enzyme's active site.

For Cytotoxicity and Antibacterial Activity: Modifications such as O-methylation and prenylation can influence cytotoxicity and antimicrobial effects. The semi-synthesis of terphenyllin derivatives showed that modifying the C-4 and C-4″ hydroxyl groups and adding a methoxy (B1213986) group at C-2′ led to a significant increase in cytotoxicity. mdpi.com In another study, the presence of a prenyl group was part of the structure of a compound that showed the best antibacterial activity among those tested. peerj.com

These initial findings indicate that the bioactivity of p-terphenyls, including this compound, is highly dependent on the specific pattern of hydroxylation, methylation, and prenylation on the terphenyl scaffold. Further synthesis and biological evaluation of analogues are necessary to build a comprehensive SAR model for the targeted enhancement of their therapeutic properties.

Synthesis and Derivatization Research of 4 Deoxyisoterprenin Analogs

Isolation and Structural Characterization of Naturally Occurring Analogs and Derivatives

4''-Deoxyisoterprenin is a naturally occurring compound that has been isolated from marine-derived fungi. nih.govsemanticscholar.org Specifically, it was identified as one of the novel cytotoxic substances from the cultured marine fungus Aspergillus candidus IF10. nih.govresearchgate.net Alongside this compound, other related compounds were also isolated from the same fungal strain, including prenylterphenyllin, 4''-deoxyprenylterphenyllin, and 4''-deoxyterprenin (B1247088). nih.gov

The chemical structure of this compound was elucidated using 2D NMR analysis. nih.govresearchgate.net Its molecular formula is C₂₅H₂₆O₅, with a molecular weight of 406.5 g/mol . kehuaai.com Structurally, it is a prenylated p-terphenyl (B122091) derivative. nih.govresearchgate.netmdpi.com The core structure consists of a chain of three benzene (B151609) rings (p-terphenyl) with various substitutions. mdpi.com The name "this compound" indicates the absence of a hydroxyl group at the 4'' position of the isoterprenin scaffold.

Further studies on Aspergillus candidus have led to the isolation of a variety of other p-terphenyl derivatives, highlighting the chemical diversity produced by this fungus. researchgate.netmdpi.com These compounds often differ in their hydroxylation, methylation, and prenylation patterns. mdpi.com For instance, research on a mangrove endophytic fungus, Aspergillus candidus LDJ-5, yielded several new polyhydroxy p-terphenyls, named asperterphenyllins. mdpi.com The structural analysis of these compounds often involves comparison of their NMR data with known compounds like this compound. mdpi.com

Below is a table summarizing the naturally occurring analogs of this compound isolated from Aspergillus candidus.

| Compound Name | Source Organism | Key Structural Feature |

| This compound | Aspergillus candidus IF10 | Prenylated p-terphenyl |

| Prenylterphenyllin | Aspergillus candidus IF10 | Prenylated p-terphenyl |

| 4''-Deoxyprenylterphenyllin | Aspergillus candidus IF10 | Prenylated p-terphenyl |

| 4''-Deoxyterprenin | Aspergillus candidus IF10 | p-Terphenyl |

| Asperterphenyllins | Aspergillus candidus LDJ-5 | Polyhydroxy p-terphenyls |

Chemoenzymatic and Total Synthesis Strategies for this compound and its Analogs

While the direct total synthesis of this compound is not extensively documented in the available literature, strategies for the synthesis of its core scaffolds, such as prenylated flavonoids and terphenyls, are well-established. These methods provide a roadmap for the potential synthesis of this compound and its analogs.

Chemoenzymatic Synthesis:

Chemoenzymatic approaches are powerful tools for the synthesis of prenylated natural products, which are often difficult to produce in large quantities from their natural sources. nih.govnih.gov Fungal prenyltransferases are particularly useful as they can catalyze the transfer of prenyl groups to various aromatic acceptor molecules with high regio- and stereospecificity. uni-marburg.dewiley.com

Prenyltransferases: Enzymes like NphB from Streptomyces sp. and various fungal prenyltransferases have been shown to accept a wide range of substrates, including flavonoids and other phenolic compounds. nih.govnih.govuni-marburg.de These enzymes can be used as biocatalysts to produce novel prenylated compounds. nih.gov For example, a prenyltransferase from Fusarium oxysporum, FoPT1, has been shown to be highly regiospecific, catalyzing the C6-prenylation of various flavonoids. researchgate.net Such enzymes could potentially be used to prenylate a terphenyl backbone to generate precursors for this compound.

Total Synthesis Strategies:

The total synthesis of related compounds, such as deoxybenzoins and chalcones, provides foundational chemical strategies that could be adapted for the synthesis of this compound. tandfonline.comnih.gov

From Chalcones: Deoxybenzoins, which are precursors for various natural products, can be synthesized from chalcones. tandfonline.com The process involves the Lewis acid-catalyzed rearrangement of chalcone (B49325) epoxides to β-ketoaldehydes, followed by deformylation. tandfonline.com

Isoflavonoid Synthesis: The synthesis of isoflavonoids, which share some structural similarities with the building blocks of terphenyls, often starts from 2-hydroxydeoxybenzoins or involves the oxidative rearrangement of chalcones. rsc.org These methods highlight the importance of chalcones as versatile starting materials in natural product synthesis. mdpi.com

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The design and synthesis of novel derivatives of natural products are crucial for understanding their structure-activity relationships (SAR). nih.govslideshare.net For this compound and its analogs, modifications would likely focus on the hydroxyl and prenyl groups, as these are known to significantly influence biological activity in related compounds. uc.pt

Strategies for Derivatization:

Modification of Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl rings can be altered. This can be achieved through protective group chemistry followed by selective methylation, acylation, or other modifications.

Variation of the Prenyl Group: The prenyl side chain can be modified in terms of its length, branching, and position on the aromatic rings. Chemoenzymatic methods using prenyltransferases with relaxed substrate specificity could be employed to introduce different prenyl moieties. nih.govnih.gov

Synthesis of Analogs with Different Scaffolds: While maintaining the key pharmacophoric elements, the terphenyl backbone could be replaced with other aromatic systems to explore the impact on biological activity.

The goal of these synthetic efforts is to create a library of analogs that can be screened for enhanced biological activity and to identify the key structural features responsible for their effects.

Impact of Structural Modifications on Biological Profiles and Target Interactions

The structural features of this compound and its analogs have a direct impact on their biological activity. The initial discovery of this compound and its co-isolated compounds revealed their cytotoxic activity against human epidermoid carcinoma KB cells (KB3-1). nih.govresearchgate.net

The table below shows the cytotoxic activity of this compound and its naturally occurring analogs.

| Compound | Cytotoxicity (IC₅₀ in µg/mL) against KB3-1 cells | Cytotoxicity (IC₅₀ in µM) against KB3-1 cells |

| This compound | 2.5 | ~6.2 nih.govtandfonline.com |

| Prenylterphenyllin | 8.5 | |

| 4''-Deoxyprenylterphenyllin | 3.0 | |

| 4''-Deoxyterprenin | 4.5 |

IC₅₀ values are a measure of the concentration of a substance needed to inhibit a biological process by 50%.

Structure-Activity Relationship Insights:

Prenylation: The presence and nature of the prenyl group appear to be important for cytotoxicity.

Hydroxylation Pattern: The specific pattern of hydroxyl groups on the terphenyl scaffold influences the potency of the cytotoxic effect. The difference in activity between this compound and its analogs suggests that even small structural changes can lead to significant differences in biological activity. nih.gov

For prenylated flavonoids, a related class of compounds, it has been shown that the prenyl group can enhance their interaction with plasma membrane transporters, which may contribute to their biological activity. nih.gov Similar mechanisms could be at play for this compound and its derivatives.

Further research involving the synthesis and biological evaluation of a wider range of analogs is needed to fully elucidate the structure-activity relationships and to identify the specific molecular targets of these compounds. wikipedia.org

Future Perspectives and Emerging Methodologies in 4 Deoxyisoterprenin Research

Application of Omics Technologies (Genomics, Metabolomics, Proteomics)

The comprehensive analysis of biological systems through "omics" technologies offers an unprecedented opportunity to understand the biosynthesis, regulation, and mechanism of action of 4''-Deoxyisoterprenin. nih.govfrontiersin.org These high-throughput approaches allow for a holistic view of the molecular landscape within the producing organisms and their interactions with host systems. nih.govmdpi.com

Genomics: The sequencing of fungal genomes, including those of Aspergillus species known to produce p-terphenyls, has revealed a wealth of silent biosynthetic gene clusters. mdpi.com Future genomic investigations will focus on identifying the specific gene cluster responsible for this compound biosynthesis. This involves comparative genomics to pinpoint conserved enzymatic machinery across different producing strains and targeted gene knockout or heterologous expression studies to validate gene function. researchgate.net Understanding the genetic blueprint will not only elucidate the biosynthetic pathway but also provide the tools for genetic engineering to enhance production or create novel derivatives. youtube.com

Metabolomics: Metabolomics, the systematic study of small molecules in a biological system, is crucial for mapping the metabolic network associated with this compound production. nih.govmetabolon.com By comparing the metabolic profiles of high- and low-producing fungal strains or cultures under different growth conditions, researchers can identify key precursor molecules and metabolic bottlenecks. plos.orgnih.gov Targeted metabolomics can precisely quantify this compound and related intermediates, while untargeted approaches may uncover previously unknown pathway congeners or degradation products. mdpi-res.commdpi-res.com

Proteomics: Proteomics provides a dynamic snapshot of the proteins expressed by an organism under specific conditions. nih.govnih.gov In the context of this compound research, proteomic analysis can identify the enzymes directly involved in its biosynthesis by correlating their expression levels with compound production. preomics.comneospherebiotechnologies.com Techniques like affinity-based proteomics could be employed to isolate and identify proteins that interact with this compound or its biosynthetic enzymes, offering insights into its regulation and potential cellular targets.

Advanced Computational and Machine Learning Approaches for Drug Discovery

The integration of computational methods and artificial intelligence is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the identification and optimization of bioactive compounds like this compound. emanresearch.orgnih.gov

Computational Drug Design: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major computational strategies. researchgate.net If the three-dimensional structure of a biological target of this compound is known, molecular docking simulations can predict the binding mode and affinity of the compound. ddg-pharmfac.net This information can guide the rational design of more potent and selective analogs. In the absence of a target structure, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed to build predictive models based on the chemical structures and biological activities of a series of related compounds. emanresearch.org

Machine Learning: Machine learning algorithms can analyze vast datasets to identify complex patterns and make predictions. frontiersin.org In the context of this compound, machine learning models can be trained to predict its bioactivity based on its chemical features. These models can also be used for virtual screening of large compound libraries to identify other molecules with similar predicted activities, thus expanding the chemical space for investigation.

High-Throughput Screening and Dereplication Methodologies

The discovery of novel bioactive compounds from natural sources is often hampered by the re-isolation of known substances. High-throughput screening (HTS) and dereplication are essential strategies to streamline this process. pressbooks.pubsigmaaldrich.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of samples for a specific biological activity. researchgate.netnih.gov Miniaturized and automated assays can be developed to screen fungal extracts for the production of compounds with desired effects, such as cytotoxicity against cancer cell lines. nih.gov This enables the efficient identification of promising producer strains or culture conditions for this compound.

Dereplication: Dereplication is the process of rapidly identifying known compounds in a complex mixture to avoid their redundant isolation and characterization. nih.gov Modern analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and UV/Vis diode array detection, are central to dereplication efforts. nih.gov By comparing the chromatographic retention time, mass spectral data, and UV absorption spectrum of a compound in an extract to a database of known natural products, researchers can quickly determine if it is a known substance like this compound. naturalproducts.net

Strategies for Sustainable Production and Supply

Ensuring a reliable and environmentally friendly source of this compound is critical for its further development as a potential therapeutic agent. researchgate.netditf.demanufacturingtomorrow.com

Biosynthesis and Synthetic Biology: Understanding the biosynthetic pathway of this compound opens the door to its sustainable production through biotechnological approaches. researchgate.netnih.gov Once the responsible gene cluster is identified, it can be transferred to a more amenable host organism, such as Saccharomyces cerevisiae or a different strain of Aspergillus, for heterologous expression. researchgate.net Synthetic biology tools can then be used to engineer the host's metabolism to increase the flux towards this compound production, a process known as metabolic engineering. nih.govun.orgnih.govweforum.org This could involve overexpressing key biosynthetic genes, knocking out competing pathways, and optimizing fermentation conditions. The use of renewable feedstocks and environmentally benign processes are key aspects of this sustainable production strategy. cbd.intfonktown.es

Integration with Modern Precision Chemical Biology Paradigms

Precision chemical biology aims to use small molecules to probe and manipulate biological systems with high specificity. Integrating this compound into this paradigm will require a deep understanding of its molecular interactions and cellular effects.

Future research will likely focus on developing chemical probes based on the this compound scaffold. These probes, which may incorporate photo-crosslinkers or affinity tags, can be used to identify the direct cellular targets of the compound. By understanding which proteins or other biomolecules this compound binds to, researchers can elucidate its mechanism of action at a molecular level. This knowledge is essential for validating its therapeutic potential and for the development of more targeted and effective drugs.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 4''-Deoxyisoterprenin, and what analytical techniques are critical for validating its purity and structure?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as oxadiazine ring formation or deoxygenation strategies. For example, Zadorozhnii et al. (2017, 2018) describe protocols using trichloromethyl intermediates and aryl amines under controlled pH and temperature . Structural validation requires a combination of techniques:

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for stereochemical analysis and functional group identification.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .

Q. How should researchers design preliminary assays to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against relevant cell lines, using dose-response curves (0.1–100 µM range). Include positive controls (e.g., doxorubicin) and solvent controls. For mechanistic studies, pair these with fluorescence-based assays (e.g., ROS detection or apoptosis markers) to correlate bioactivity with molecular pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing novel this compound analogs?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and IR spectroscopy to cross-verify functional groups and stereochemistry. For ambiguous peaks in NMR, use 2D experiments (COSY, HSQC) .

- Systematic Error Analysis : Document instrument calibration (e.g., NMR shimming, MS tuning) and sample preparation variables (e.g., solvent purity, hydration state) to identify outliers .

- Comparative Literature Review : Cross-reference spectral databases (e.g., SciFinder, Reaxys) to identify patterns in similar oxadiazine derivatives .

Q. How can computational methods optimize the synthesis of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict reaction pathways and transition states to identify energetically favorable conditions .

- Molecular Dynamics (MD) Simulations : Model drug-receptor interactions to prioritize derivatives with higher binding affinity.

- ADMET Prediction Tools : Use platforms like SwissADME to forecast solubility, permeability, and metabolic stability early in the design phase .

Q. What experimental frameworks are recommended for reconciling inconsistent biological activity data across independent studies?

- Methodological Answer :

- Standardized Assay Protocols : Adopt consensus guidelines (e.g., NIH assay reproducibility standards) for cell culture conditions, compound solubility, and endpoint measurements .

- Meta-Analysis : Use Cochrane systematic review principles to aggregate data, assess bias, and perform subgroup analyses (e.g., by cell type or concentration range) .

- Dose-Response Replication : Repeat assays in triplicate across independent labs, sharing raw data via platforms like Zenodo for transparency .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data for this compound to ensure robustness?

- Methodological Answer :

- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.

- Power Analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.2) .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Experimental Logs : Record reaction parameters (temperature, pH, solvent ratios), purification steps (e.g., column chromatography gradients), and yield calculations .

- Supplementary Material : Deposit raw spectra, chromatograms, and crystallographic data in repositories like ChemRxiv or institutional databases .

- Error Reporting : Disclose failed attempts and optimization steps (e.g., catalyst screening, solvent trials) to guide future work .

Ethical & Methodological Considerations

Q. How can researchers address potential biases in preclinical studies involving this compound?

- Methodological Answer :

- Blinded Experiments : Separate compound preparation and assay execution teams to minimize observer bias .

- Negative Controls : Include vehicle-only and scrambled compound analogs in all assays.

- Conflict of Interest Declarations : Disclose funding sources and intellectual property ties transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。